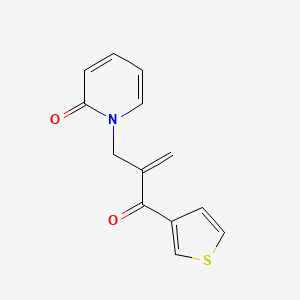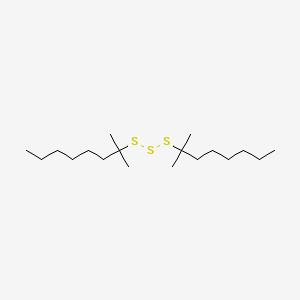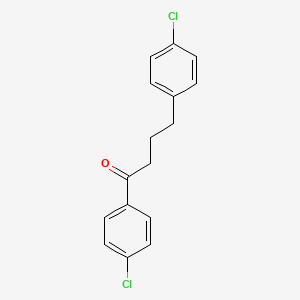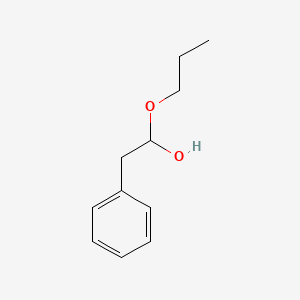
Isooctyl nonan-1-oate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isooctyl nonan-1-oate is an organic compound with the molecular formula C17H34O2. It is an ester formed from isooctyl alcohol and nonanoic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isooctyl nonan-1-oate can be synthesized through the esterification reaction between isooctyl alcohol and nonanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants into the ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, isooctyl alcohol and nonanoic acid, are mixed in the presence of an acid catalyst and heated to promote the reaction. The resulting ester is then purified through distillation or other separation techniques to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Isooctyl nonan-1-oate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester group.
Major Products Formed
Oxidation: Nonanoic acid and isooctyl alcohol.
Reduction: Isooctyl alcohol and nonanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Isooctyl nonan-1-oate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Industry: Applied in the production of lubricants, plasticizers, and surfactants.
Mécanisme D'action
The mechanism of action of isooctyl nonan-1-oate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release isooctyl alcohol and nonanoic acid, which can then participate in further biochemical reactions. The specific pathways and targets depend on the context of its application, such as in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isooctyl acetate: An ester formed from isooctyl alcohol and acetic acid.
Isooctyl palmitate: An ester formed from isooctyl alcohol and palmitic acid.
Isooctyl stearate: An ester formed from isooctyl alcohol and stearic acid.
Uniqueness
Isooctyl nonan-1-oate is unique due to its specific combination of isooctyl alcohol and nonanoic acid, which imparts distinct chemical and physical properties. Compared to similar esters, it may exhibit different solubility, boiling point, and reactivity, making it suitable for specific applications in various fields.
Propriétés
Numéro CAS |
94248-79-0 |
|---|---|
Formule moléculaire |
C17H34O2 |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
6-methylheptyl nonanoate |
InChI |
InChI=1S/C17H34O2/c1-4-5-6-7-8-11-14-17(18)19-15-12-9-10-13-16(2)3/h16H,4-15H2,1-3H3 |
Clé InChI |
PJFUXKUGWYCBQR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)OCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12644313.png)


![1-[2-(1,3-Benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-yl]ethanone](/img/structure/B12644322.png)




![4-[2-(Dibutylamino)ethyl]phenol](/img/structure/B12644365.png)




![Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12644377.png)
